5-Cyano-2-methoxyphenylboronic acid

概要

説明

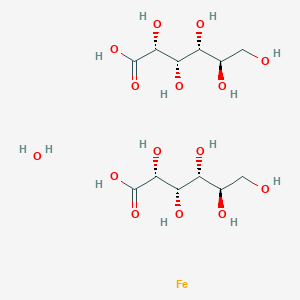

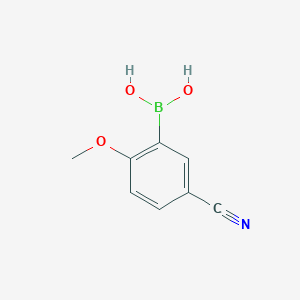

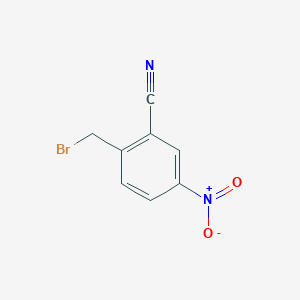

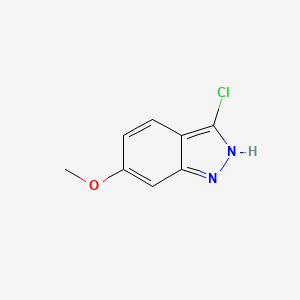

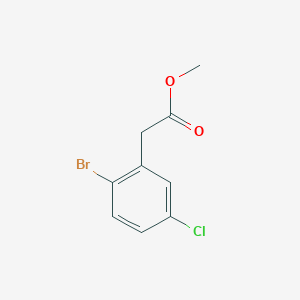

5-Cyano-2-methoxyphenylboronic acid is a chemical compound with the molecular formula C8H8BNO3 and a molecular weight of 176.97 . It is a solid substance .

Molecular Structure Analysis

The IUPAC name for this compound is 5-cyano-2-methoxyphenylboronic acid . The InChI code is 1S/C8H8BNO3/c1-13-8-3-2-6(5-10)4-7(8)9(11)12/h2-4,11-12H,1H3 .Chemical Reactions Analysis

While specific chemical reactions involving 5-Cyano-2-methoxyphenylboronic acid are not available, boronic acids are known to be involved in various types of coupling reactions, such as the Suzuki-Miyaura coupling .Physical And Chemical Properties Analysis

This compound has a boiling point of approximately 412.4±55.0°C at 760 mmHg . It has a predicted density of 1.27 g/cm3 and a predicted refractive index of n20D 1.55 . It is recommended to store this compound in an inert atmosphere at 2-8°C .科学的研究の応用

Medicinal Chemistry

In medicinal chemistry, 5-Cyano-2-methoxyphenylboronic acid is a valuable intermediate for the synthesis of complex molecules. It is particularly useful in the development of Suzuki-Miyaura cross-coupling reactions , which are pivotal in creating new chemical entities that can be evaluated for therapeutic potential . This boronic acid derivative can be used to introduce the cyano and methoxyphenyl functionalities into molecules, which are often found in drugs that target a wide range of diseases.

Agriculture

In the agricultural sector, this compound finds application in the synthesis of agrochemicals . It can be used to create new boron-containing compounds that have potential as growth regulators or pesticides . The stability and reactivity of boronic acids make them suitable for creating compounds that can withstand environmental conditions in agricultural settings.

Material Science

5-Cyano-2-methoxyphenylboronic acid: is utilized in material science for the preparation of organic electronic materials . Its ability to form stable boronic esters makes it a candidate for creating conductive polymers and organic light-emitting diodes (OLEDs) . These materials are essential for the development of flexible electronics and advanced display technologies.

Environmental Science

In environmental science, this boronic acid derivative can be involved in the development of environmentally benign synthesis processes . Its role in Suzuki-Miyaura coupling is significant due to the reaction’s mild conditions and the non-toxic nature of the by-products, aligning with the principles of green chemistry .

Analytical Chemistry

Analytical chemists may employ 5-Cyano-2-methoxyphenylboronic acid in the creation of chemical sensors . Boronic acids can interact with various analytes, making them useful in the detection of sugars, anions, and other organic compounds in complex mixtures .

Biochemistry

In biochemistry, this compound is a precursor in the synthesis of biologically active molecules . It can be used to modify peptides and proteins, or to create small molecules that can modulate biological pathways, contributing to the understanding of cellular processes .

Pharmaceutical Research

Pharmaceutical research leverages 5-Cyano-2-methoxyphenylboronic acid for drug discovery and development. It is instrumental in the synthesis of drug candidates , especially in the optimization of lead compounds for increased efficacy and reduced toxicity .

Organic Synthesis

Lastly, in organic synthesis, this compound is a versatile building block. It is involved in various carbon-carbon bond-forming reactions , which are fundamental in constructing complex organic molecules. Its use extends to the synthesis of natural products, active pharmaceutical ingredients, and new materials .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed (H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes . It is recommended to wear protective gloves/protective clothing/eye protection/face protection .

作用機序

Target of Action

5-Cyano-2-methoxyphenylboronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary targets of this compound are the carbon atoms in the molecules that are being coupled .

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, 5-Cyano-2-methoxyphenylboronic acid acts as a nucleophile . It undergoes transmetalation, a process where it transfers its organic group (the 5-Cyano-2-methoxyphenyl group) from boron to palladium . This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key step in many synthetic pathways, particularly in the synthesis of biologically active compounds . The reaction allows for the formation of complex organic molecules from simpler precursors . The downstream effects of this reaction depend on the specific molecules being synthesized.

Pharmacokinetics

For instance, it has a boiling point of 412.4±55.0°C at 760 mmHg , suggesting that it is relatively stable under normal conditions. Its density is predicted to be 1.27 g/cm^3 .

Result of Action

The primary result of the action of 5-Cyano-2-methoxyphenylboronic acid is the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide range of organic compounds, depending on the other reagents used in the reaction .

Action Environment

The efficacy and stability of 5-Cyano-2-methoxyphenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction typically requires a palladium catalyst and a base . The choice of these can affect the efficiency of the reaction . Additionally, the reaction is generally performed under an inert atmosphere to prevent oxidation .

特性

IUPAC Name |

(5-cyano-2-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BNO3/c1-13-8-3-2-6(5-10)4-7(8)9(11)12/h2-4,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDZCPLGOLLHOON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C#N)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50629624 | |

| Record name | (5-Cyano-2-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

612833-37-1 | |

| Record name | (5-Cyano-2-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6R,7S)-3-(Acetyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1603001.png)

![4,14,22,32-Tetrakis[4-(2-phenylpropan-2-yl)phenoxy]-9,18,27,36,37,39,40,41-octaza-38lambda2-plumbadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2(7),3,5,8,10(41),11(16),12,14,17,19,21,23,25,27,29(34),30,32,35(40)-nonadecaene](/img/structure/B1603002.png)